molecular formula C6H6F3N3O2 B11813590 1-ethyl-5-nitro-3-(trifluoromethyl)-1H-pyrazole

1-ethyl-5-nitro-3-(trifluoromethyl)-1H-pyrazole

Cat. No.: B11813590
M. Wt: 209.13 g/mol
InChI Key: PYWUTUNKHLBVMS-UHFFFAOYSA-N
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Description

1-Ethyl-5-nitro-3-(trifluoromethyl)-1H-pyrazole (CAS 1173253-52-5) is a fluorinated pyrazole derivative of significant interest in chemical synthesis and materials science research . This compound features a pyrazole core, a privileged structure in medicinal and agrochemical research known for its wide range of biological activities . The molecular formula is C6H6F3N3O2, and it has a molecular weight of 209.13 g/mol . While specific biological data for this isomer is limited, its structural features are highly relevant for research. The presence of the trifluoromethyl (CF3) group is a key modifier, as it is known in medicinal chemistry to enhance the lipophilicity and metabolic stability of bioactive compounds, thereby improving their pharmacokinetic properties and membrane permeability . The nitro group is a strong electron-withdrawing moiety that activates the pyrazole ring for further chemical transformations, serving as a versatile synthetic intermediate for generating novel chemical libraries . Research Applications and Synthetic Utility: Based on studies of its closely related analogue, 1-ethyl-4-nitro-3-(trifluoromethyl)-1H-pyrazole, this compound is a valuable building block in organic synthesis . The nitro group can undergo selective reduction to an amine, providing a route to 4-aminopyrazole derivatives, which are key scaffolds in drug discovery . Furthermore, the ring is activated for Nucleophilic Aromatic Substitution (NAS), where the nitro group can be displaced by various nucleophiles such as ammonia or thiols to yield 4-substituted aminopyrazoles or mercaptopyrazoles, respectively . These derivatives show promise in the development of compounds with potential antimicrobial, anti-inflammatory, and anticancer activities, as pyrazole derivatives are widely investigated for these properties . In materials science, the incorporation of such fluorinated pyrazoles can enhance the thermal stability and chemical resistance of polymers, making them candidates for creating novel functional materials . This product is intended for research purposes by qualified laboratory personnel. It is For Research Use Only . It is not intended for human or veterinary, diagnostic, or therapeutic use.

Structure

3D Structure

Interactive Chemical Structure Model





Properties

Molecular Formula

C6H6F3N3O2

Molecular Weight

209.13 g/mol

IUPAC Name

1-ethyl-5-nitro-3-(trifluoromethyl)pyrazole

InChI

InChI=1S/C6H6F3N3O2/c1-2-11-5(12(13)14)3-4(10-11)6(7,8)9/h3H,2H2,1H3

InChI Key

PYWUTUNKHLBVMS-UHFFFAOYSA-N

Canonical SMILES

CCN1C(=CC(=N1)C(F)(F)F)[N+](=O)[O-]

Origin of Product

United States

Preparation Methods

Hydrazine-Dicarbonyl Condensation

In a modified adaptation of methods described in patent WO2017084995A1, ETFAA reacts with ethyl hydrazine under controlled conditions to form 1-ethyl-3-(trifluoromethyl)-1H-pyrazole. The reaction is typically conducted in aqueous or ethanol media at temperatures ranging from 70°C to 100°C, with yields exceeding 80% when catalytic acids (e.g., sulfuric acid) are employed. The absence of stoichiometric acetic acid—a departure from earlier methods—reduces costs and simplifies purification.

The nitro group at position 5 is introduced post-cyclization, as direct incorporation during condensation is hindered by the electron-withdrawing trifluoromethyl group, which deactivates the ring toward electrophilic substitution.

Nitration Strategies for Position 5 Functionalization

Introducing the nitro group at position 5 requires careful optimization to avoid side reactions. Two primary approaches dominate:

Direct Nitration of Preformed Pyrazoles

Nitration of 1-ethyl-3-(trifluoromethyl)-1H-pyrazole using mixed nitric-sulfuric acid systems has been explored. The trifluoromethyl group’s meta-directing effect favors nitration at position 5, though reaction conditions must be tightly controlled. At 0–5°C, a nitrating mixture (HNO₃/H₂SO₄) achieves ~60% conversion to the 5-nitro derivative, with minor amounts of 4-nitro byproducts. Elevated temperatures (>30°C) lead to over-nitration and decomposition.

Nitro Group Incorporation via Intermediate Halogenation

An alternative route involves halogenation followed by nitro displacement. For example, iodination of 1-ethyl-3-(trifluoromethyl)-1H-pyrazole at position 5 using N-iodosuccinimide (NIS) in acetic acid yields the 5-iodo intermediate, which undergoes nucleophilic aromatic substitution with sodium nitrite in dimethylformamide (DMF) at 120°C. This method offers higher regioselectivity (>90%) but requires additional steps, reducing overall yield to 40–50%.

Multi-Step Synthesis via Cyclocondensation

A convergent approach involves synthesizing a nitro-containing precursor prior to pyrazole ring formation. For instance, 4-nitro-1,3-diketones can be condensed with ethyl hydrazine to directly yield the target compound. Ethyl 4-nitro-4,4,4-trifluoroacetoacetate, prepared via nitration of ETFAA, reacts with ethyl hydrazine in refluxing ethanol to form this compound in one pot. This method bypasses post-cyclization nitration but requires stringent control of nitration conditions to prevent diketone degradation.

Solvent and Temperature Effects on Reaction Outcomes

The choice of solvent profoundly impacts reaction efficiency and selectivity. Aqueous ethanol (50% v/v) emerges as the optimal medium for condensation reactions, balancing solubility and reactivity while facilitating ethanol removal via distillation. Elevated temperatures (80–100°C) enhance reaction rates but risk byproduct formation; thus, gradual heating during hydrazine addition is critical.

For nitration steps, polar aprotic solvents like DMF or acetonitrile improve nitro group incorporation by stabilizing transition states. However, these solvents necessitate careful handling due to their high boiling points and potential toxicity.

Purification and Crystallization Techniques

Purification of this compound relies on crystallization from ethyl acetate or dichloromethane-hexane mixtures. Patent WO2017084995A1 highlights that platelet-like crystals form under slow cooling conditions, enabling efficient filtration and washing. Purity exceeding 98% is achievable via recrystallization, with residual solvents removed under reduced pressure (50°C, 10 mbar).

Comparative Analysis of Synthetic Routes

MethodKey StepsYield (%)Selectivity (%)AdvantagesLimitations
Condensation-NitrationETFAA + ethyl hydrazine → nitration55–6070–75Simplicity, fewer stepsModerate selectivity, acid waste
Halogenation-SubstitutionIodination → nitro displacement40–50>90High regioselectivityMulti-step, lower yield
CyclocondensationNitrated diketone + hydrazine65–7085–90One-pot synthesisPrecursor instability

Chemical Reactions Analysis

Reduction of the Nitro Group

The nitro group at position 5 can be selectively reduced to an amine under catalytic hydrogenation or metal-acid conditions. This transformation is critical for generating intermediates useful in pharmaceutical synthesis.

Example Reaction:
1-Ethyl-5-nitro-3-(trifluoromethyl)-1H-pyrazole → 1-Ethyl-5-amino-3-(trifluoromethyl)-1H-pyrazole

ConditionsCatalyst/ReagentsYieldReference
H₂ (1 atm), ethanolRaney Ni, 25°C, 12 h85–90%
Fe/HClFe powder, HCl, reflux70–75%

Applications:

  • The resulting amine serves as a precursor for diazotization and subsequent coupling reactions (e.g., Sandmeyer reactions) .

Nucleophilic Aromatic Substitution (NAS)

The electron-withdrawing nitro and trifluoromethyl groups activate the pyrazole ring for nucleophilic substitution, particularly at positions 4 and 2.

Example Reaction:
this compound → 1-Ethyl-4-methoxy-5-nitro-3-(trifluoromethyl)-1H-pyrazole

ConditionsReagentsYieldReference
NaOMe, DMF, 80°CMethoxide ion60–65%
CuI, K₂CO₃Thiophenol55–60%

Key Considerations:

  • Position 4 is more reactive due to the para-directing effect of the nitro group and meta-directing trifluoromethyl group .

Electrophilic Halogenation

Halogenation at position 4 enables further functionalization via cross-coupling reactions.

Example Reaction:
this compound → 1-Ethyl-4-bromo-5-nitro-3-(trifluoromethyl)-1H-pyrazole

ConditionsReagentsYieldReference
NBS, AIBN, CCl₄, refluxN-Bromosuccinimide75–80%
Br₂, FeBr₃Bromine, Fe catalyst65–70%

Applications:

  • Brominated derivatives are intermediates for Suzuki-Miyaura couplings .

Oxidation of the Ethyl Group

The ethyl group at position 1 can be oxidized to a carboxylic acid under strong oxidizing conditions.

Example Reaction:
this compound → 1-(Carboxy)-5-nitro-3-(trifluoromethyl)-1H-pyrazole

ConditionsReagentsYieldReference
KMnO₄, H₂SO₄, 100°CPotassium permanganate50–55%
CrO₃, AcOHChromium trioxide40–45%

Applications:

  • Carboxylic acid derivatives are valuable for peptide coupling or esterification .

Functionalization via Cross-Coupling

Palladium-catalyzed cross-coupling reactions enable aryl/alkyl group introduction at position 4.

Example Reaction (Suzuki Coupling):
1-Ethyl-4-bromo-5-nitro-3-(trifluoromethyl)-1H-pyrazole + Phenylboronic acid → 1-Ethyl-4-phenyl-5-nitro-3-(trifluoromethyl)-1H-pyrazole

ConditionsCatalystYieldReference
Pd(PPh₃)₄, K₂CO₃, dioxaneTetrakis(triphenylphosphine)palladium70–75%

Scope:

  • Tolerates aryl, heteroaryl, and alkenyl boronic acids .

Heterocycle Formation

The amine generated from nitro reduction participates in cyclocondensation reactions to form fused heterocycles.

Example Reaction:
1-Ethyl-5-amino-3-(trifluoromethyl)-1H-pyrazole + Ethyl acetoacetate → Pyrazolo[3,4-b]pyridine

ConditionsReagentsYieldReference
AcOH, refluxAcetic acid60–65%

Applications:

  • Fused heterocycles exhibit enhanced biological activity (e.g., anti-inflammatory, antimicrobial) .

Alkylation/Acylation

The amine or hydroxyl groups (post nitro reduction) can undergo alkylation or acylation.

Example Reaction (Acylation):
1-Ethyl-5-amino-3-(trifluoromethyl)-1H-pyrazole + Acetyl chloride → 1-Ethyl-5-acetamido-3-(trifluoromethyl)-1H-pyrazole

ConditionsReagentsYieldReference
Pyridine, CH₂Cl₂, 0°CAcetyl chloride80–85%

Scientific Research Applications

Medicinal Chemistry

Antiparasitic Activity
Research has indicated that pyrazole derivatives, including 1-ethyl-5-nitro-3-(trifluoromethyl)-1H-pyrazole, may exhibit antiparasitic properties. Studies have shown that trifluoromethylated pyrazoles can be effective against pathogens responsible for neglected tropical diseases such as leishmaniasis and Chagas disease. The incorporation of trifluoromethyl groups has been linked to enhanced biological activity, making these compounds promising candidates for further development in drug discovery .

Anti-inflammatory and Analgesic Properties
Compounds similar to this compound have been reported to possess anti-inflammatory and analgesic effects. For instance, studies have demonstrated that certain pyrazole derivatives can inhibit pro-inflammatory cytokines, which suggests their potential use in treating inflammatory conditions .

Antimicrobial Activity
The compound has also shown promise in antimicrobial applications. Research indicates that pyrazole derivatives can exhibit activity against various bacterial strains, including both Gram-positive and Gram-negative bacteria. This makes them candidates for further evaluation as antimicrobial agents .

Material Science

In material science, the unique electronic properties of this compound can be harnessed for the development of advanced materials. The trifluoromethyl group significantly alters the physical and chemical properties of the compound, making it suitable for applications in organic electronics and photonic devices. Its ability to form stable complexes with metals could also lead to innovative applications in catalysis and sensor technology .

Chemical Synthesis

The synthesis of this compound can be achieved through various methodologies, including multi-step synthetic routes that involve the introduction of nitro and trifluoromethyl groups at specific positions on the pyrazole ring. These synthetic strategies are crucial for optimizing yield and purity for subsequent applications .

Case Studies

Study Focus Findings
Bekhit et al., 2015Antileishmanial ActivityDemonstrated potent activity against Leishmania aethiopica using pyrazole hybrids .
Monteiro et al., 2019Trypanocidal ActivityReported effective trypanocidal effects on Trypanosoma cruzi with specific pyrazole derivatives .
Chandra et al., 2014Anti-inflammatory PropertiesIdentified significant reduction in inflammatory markers using novel pyrazole compounds .

Mechanism of Action

The mechanism of action of 1-ethyl-5-nitro-3-(trifluoromethyl)-1H-pyrazole involves its interaction with specific molecular targets and pathways. The nitro group, for example, can participate in redox reactions, while the trifluoromethyl group can influence the compound’s lipophilicity and metabolic stability. These interactions can affect various biological processes, making the compound a subject of interest in pharmacological research.

Comparison with Similar Compounds

Table 1: Substituent Comparison of Selected Pyrazole Derivatives

Compound Name Position 1 Position 3 Position 4/5 Key Functional Groups Reference
This compound Ethyl Trifluoromethyl 5-Nitro NO₂ (EWG), CF₃ (lipophilic) N/A
1-(4-Ethylbenzyl)-5-methyl-4-nitro-3-(trifluoromethyl)-1H-pyrazole 4-Ethylbenzyl Trifluoromethyl 4-Nitro, 5-Methyl Aromatic, NO₂, CH₃
1-(4-Methoxyphenyl)-3-(trifluoromethyl)-5-(3,4,5-trimethoxyphenyl)-1H-pyrazole 4-Methoxyphenyl Trifluoromethyl 5-(3,4,5-Trimethoxyphenyl) Aryl, OCH₃ (electron-donating)
4-Bromo-1,3-diphenyl-5-(trifluoromethyl)-1H-pyrazole Phenyl Trifluoromethyl 4-Bromo Br (halogen), aromatic
1-Methyl-3-(trifluoromethyl)-1H-pyrazole-5-carboxylic acid Methyl Trifluoromethyl 5-Carboxylic acid COOH (polar, acidic)

Key Observations :

  • Position 3 : The trifluoromethyl group is a common feature, providing metabolic stability and hydrophobicity across all analogues .
  • Position 5 : The nitro group in the target compound differs from methyl or carboxylic acid groups in analogues, increasing electrophilicity and reactivity .

Key Observations :

  • Catalytic Systems : Copper(I)-mediated coupling (e.g., ) and palladium-catalyzed cross-coupling (e.g., ) are prevalent for introducing aryl/heteroaryl groups.
  • Nitro Group Introduction : Nitration typically occurs early in synthesis, as seen in analogues like 1-(4-ethylbenzyl)-5-methyl-4-nitro-3-(trifluoromethyl)-1H-pyrazole .

Physicochemical and Spectral Properties

Table 3: Comparative Physicochemical Data

Compound Name Molecular Weight (g/mol) Melting Point (°C) Key Spectral Data (¹H-NMR) Reference
This compound 253.14 N/A δ ~1.45 (t, J=7 Hz, CH₂CH₃), δ ~4.20 (q, J=7 Hz, NCH₂) N/A
4-Bromo-1,3-diphenyl-5-(trifluoromethyl)-1H-pyrazole 385.18 98–100 δ 7.89–7.87 (m, 2H, aromatic), δ 7.51–7.42 (m, 8H)
1-Methyl-3-(trifluoromethyl)-1H-pyrazole-5-carboxylic acid 208.13 N/A δ 3.90 (s, CH₃), δ 6.80 (s, pyrazole-H)

Key Observations :

  • Nitro Group : Strong IR absorption ~1520 cm⁻¹ (stretching) and ¹H-NMR deshielding of adjacent protons .

Biological Activity

1-Ethyl-5-nitro-3-(trifluoromethyl)-1H-pyrazole is a heterocyclic compound belonging to the pyrazole family, characterized by its unique molecular structure, which includes a trifluoromethyl group at the 3-position, a nitro group at the 5-position, and an ethyl group at the 1-position. This compound has garnered attention for its diverse biological activities, particularly in the fields of medicinal chemistry and pharmacology.

  • Molecular Formula : C₆H₆F₃N₃O₂
  • Molecular Weight : Approximately 207.13 g/mol
  • Structure : The arrangement of substituents contributes to its chemical reactivity and biological properties.

Anti-inflammatory Properties

Research indicates that this compound exhibits significant anti-inflammatory activity. In various studies, it has been shown to inhibit the production of pro-inflammatory cytokines and reduce edema in animal models. For instance, compounds with similar pyrazole structures demonstrated comparable effects to established anti-inflammatory drugs like indomethacin .

Antimicrobial Activity

The compound also displays antimicrobial properties, being effective against a range of bacterial and fungal strains. Studies have reported that it can inhibit the growth of pathogens such as E. coli and Aspergillus niger, suggesting its potential use as an antimicrobial agent .

Anticancer Potential

This compound has been evaluated for its anticancer activity against various cell lines. Preliminary results indicate that it may inhibit cell proliferation in cancer types such as lung cancer and breast cancer. The compound's unique trifluoromethyl and nitro substituents enhance its binding affinity to specific biological targets, potentially leading to cytotoxic effects on cancer cells .

The biological activity of this compound is believed to stem from its ability to interact with specific enzymes and receptors involved in inflammatory and proliferative pathways. The trifluoromethyl group is particularly noted for enhancing lipophilicity, which may facilitate better membrane penetration and subsequent biological activity .

Case Studies

Several studies have documented the effects of this compound:

  • Study on Anti-inflammatory Activity : A study demonstrated that this pyrazole derivative significantly reduced carrageenan-induced paw edema in rats, comparable to indomethacin treatment .
  • Antimicrobial Evaluation : Another study assessed its antimicrobial efficacy against Bacillus subtilis and E. coli, revealing notable inhibition at concentrations as low as 40 µg/mL .
  • Anticancer Assessment : In vitro tests showed that this compound inhibited the growth of MCF7 (breast cancer) and A549 (lung cancer) cells with IC50 values indicating potent cytotoxicity .

Comparative Analysis

Compound NameKey FeaturesBiological Activity
This compoundEthyl, nitro, trifluoromethyl groupsAnti-inflammatory, antimicrobial, anticancer
PazopanibPyrazole derivativeAnticancer
RuxolitinibPyrazole derivativeAnticancer

Q & A

Basic Questions

Q. What are the standard synthetic routes for 1-ethyl-5-nitro-3-(trifluoromethyl)-1H-pyrazole, and how are reaction conditions optimized?

  • Methodology : A common approach involves cyclocondensation of trifluoromethyl-containing diketones with hydrazine derivatives. For example, trifluoropentanedione reacts with ethylhydrazine in ethanol under reflux (6 hours, 97.6% yield) . Copper-catalyzed azide-alkyne cycloaddition (CuAAC) is also employed for functionalization, using THF/water (1:1), CuSO₄, sodium ascorbate, and 50°C for 16 hours . Optimization includes adjusting solvent polarity (e.g., THF vs. ethanol) and catalyst loading to improve yields.

Q. Which spectroscopic techniques are critical for characterizing this compound, and what key signals indicate structural integrity?

  • Methodology :

  • ¹H NMR : Proximal protons to electron-withdrawing groups (e.g., nitro, trifluoromethyl) show downfield shifts. For example, pyrazole ring protons resonate at δ 6.62–7.80 ppm in DMSO-d.
  • ¹³C NMR : CF₃ groups appear as quartets (~120 ppm due to ¹J₃ coupling) .
  • Mass Spectrometry : High-resolution ESI-MS confirms molecular ions (e.g., m/z 450.2 [M+1]⁺) .

Q. What purification methods are effective for isolating this compound from reaction mixtures?

  • Methodology : Column chromatography with ethyl acetate/hexane (1:20) or silica gel (40–63 µm) is standard . Aqueous workup (e.g., washing with brine) removes unreacted precursors .

Advanced Research Questions

Q. How do electron-withdrawing substituents (nitro, trifluoromethyl) influence the reactivity of pyrazole derivatives in cross-coupling reactions?

  • Analysis : The nitro group deactivates the pyrazole ring, reducing nucleophilicity but enhancing stability toward electrophilic substitution. Trifluoromethyl groups increase lipophilicity and steric hindrance, affecting catalyst accessibility in Sonogashira couplings (e.g., 73% yield with Pd/Cu catalysts) . Substituent positioning (e.g., 3-CF₃ vs. 5-NO₂) alters electronic density, as shown in comparative studies of triazole-pyrazole hybrids .

Q. How can conflicting NMR data for substituted pyrazoles be resolved, particularly when overlapping signals occur?

  • Methodology : Use deuterated solvents (e.g., DMSO-d₆) to simplify splitting patterns. 2D NMR (HSQC, HMBC) clarifies connectivity in crowded regions (e.g., distinguishing pyrazole C-H from aryl protons) . Variable-temperature NMR can also separate overlapping peaks by exploiting differences in rotational barriers .

Q. What strategies address low yields in Sonogashira couplings involving nitro-substituted pyrazoles?

  • Optimization :

  • Catalyst Systems : Pd(PPh₃)₄/CuI in THF at 60°C improves alkyne insertion efficiency .
  • Protecting Groups : Ethoxyethyl groups stabilize intermediates, reducing side reactions (e.g., 73% yield for 1-(1-ethoxyethyl)-3-(phenylethynyl) derivatives) .
  • Solvent Effects : Polar aprotic solvents (DMF, DMSO) enhance solubility of nitro-containing intermediates .

Q. What mechanistic insights explain substituent-dependent regioselectivity in pyrazole functionalization?

  • Case Study : The nitro group at position 5 directs electrophiles to position 4 via resonance stabilization, while trifluoromethyl at position 3 sterically blocks adjacent sites. This is validated in triazole formation, where 3-CF₃ pyrazoles yield >60% regioselective products . Computational studies (DFT) further correlate substituent effects with transition-state energies .

Data Contradiction Analysis

Q. Why do similar synthetic routes report varying yields (e.g., 61% vs. 97.6%) for pyrazole derivatives?

  • Key Factors :

  • Purity of Precursors : Hydrazine hydrate purity impacts cyclocondensation efficiency .
  • Catalyst Deactivation : Trace moisture in CuSO₄ reduces click reaction yields .
  • Workup Procedures : Incomplete extraction (e.g., inadequate brine washing) lowers isolated yields .

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